molecular formula C13H20ClNO B2985051 1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride CAS No. 2256054-71-2

1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride

Cat. No. B2985051
CAS RN: 2256054-71-2
M. Wt: 241.76
InChI Key: PFQJCTXIBPNITG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as “1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride”, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread, and they play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Selective Synthesis of 2′-Hydroxyacetophenones

The treatment of specific dithiolium salts with sodium sulfide in ethanol facilitates the selective synthesis of 2′-hydroxyacetophenones, showcasing a regioselective reaction influenced by the hydroxyl group position. This methodology provides a pathway to synthesize acetophenone derivatives, which have applications in fragrance and flavoring industries, as well as intermediates in pharmaceutical synthesis (Birsa, 2003).

Kinetics and Mechanisms of Thionocarbonate Reactions

The study of thionocarbonates with alicyclic amines in ethanol-water mixtures provides insights into the kinetics and mechanisms of these reactions. Understanding these reactions is crucial for the development of new synthetic routes and the improvement of reaction conditions in organic synthesis (Castro et al., 2001).

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives, such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, underlines the importance of optimizing technological parameters for high-yield production. These compounds are significant for their potential pharmacological applications (Wang Jin-peng, 2013).

Antioxidant Potency of Piperidin-4-one Derivatives

The synthesis and antioxidant efficacy evaluation of specific piperidin-4-one derivatives reveal their potential as antioxidant agents. Such compounds could be beneficial in developing treatments or supplements aimed at combating oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).

Antimicrobial Activity of Piperidine and Thiazole Derivatives

The development of piperidine and thiazole derivatives demonstrates their antimicrobial properties, indicating their potential as new antibacterial and antifungal agents. These findings are crucial for the ongoing search for novel antimicrobial compounds in response to rising antibiotic resistance (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest in the development and study of piperidine derivatives, including “1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride”.

Mechanism of Action

Target of Action

It is known that this compound is a semi-flexible linker used in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

As a semi-flexible linker in PROTAC development, it likely plays a role in connecting the two functional moieties of a PROTAC molecule: the ligand for the target protein and the ligand for the E3 ubiquitin ligase . This connection allows the PROTAC to bring the target protein and E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by 1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride are likely related to the specific target proteins that the PROTACs it is part of are designed to degrade . The degradation of these target proteins can disrupt their associated biochemical pathways, leading to downstream effects .

Result of Action

The molecular and cellular effects of 1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride’s action would depend on the specific target proteins that the PROTACs it is part of are designed to degrade . By facilitating the degradation of these proteins, the compound could potentially alter cellular processes and functions associated with these proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride .

properties

IUPAC Name

1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNOPHUEUDRTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

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